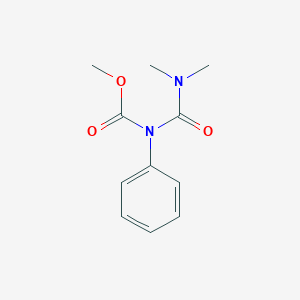
1,7,11-Trihydroxytetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,11-Trihydroxytetracene-5,12-dione is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three hydroxyl groups and two ketone groups on the tetracene backbone. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,11-Trihydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the hydroxylation of tetracene-5,12-dione. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium to introduce hydroxyl groups at specific positions on the tetracene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,7,11-Trihydroxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of tetracene-5,12-quinone derivatives.
Reduction: Formation of tetrahydroxytetracene derivatives.
Substitution: Formation of halogenated tetracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,7,11-Trihydroxytetracene-5,12-dione involves its interaction with DNA and key enzymes. It predominantly interacts with DNA via the minor groove, which can lead to the inhibition of DNA replication and transcription. This interaction is crucial for its potential anticancer activity, as it can induce apoptosis in cancer cells by activating caspase-3 and promoting lactate dehydrogenase release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracene-5,12-dione: Lacks the hydroxyl groups present in 1,7,11-Trihydroxytetracene-5,12-dione.
1,6,11-Trihydroxy-5,12-tetracenedione: Similar structure but with hydroxyl groups at different positions.
5-Fluoro-1H-pyrimidine-2,4-dione: Another compound studied for its anticancer potential.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and inhibit key enzymes makes it a promising candidate for further research and development in the field of anticancer therapeutics.
Eigenschaften
CAS-Nummer |
94620-40-3 |
|---|---|
Molekularformel |
C18H10O5 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
1,7,11-trihydroxytetracene-5,12-dione |
InChI |
InChI=1S/C18H10O5/c19-12-5-1-3-8-10(12)7-11-15(17(8)22)18(23)14-9(16(11)21)4-2-6-13(14)20/h1-7,19-20,22H |
InChI-Schlüssel |
ZTAOGQOEYFMIKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
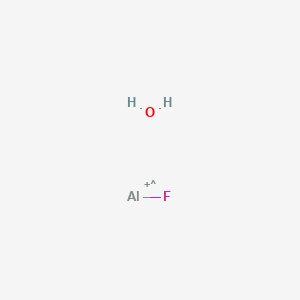
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
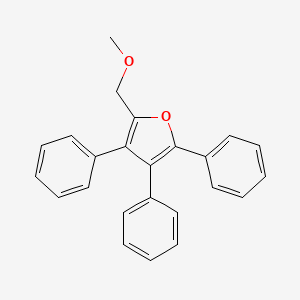
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
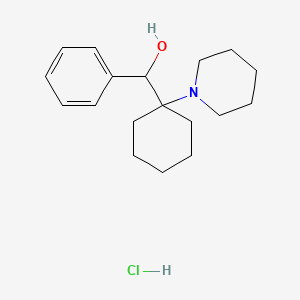
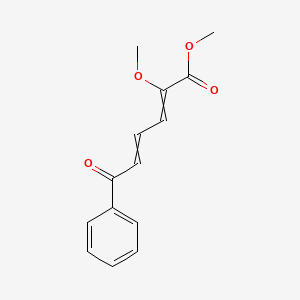
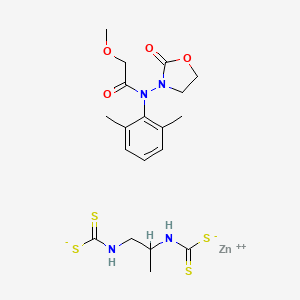
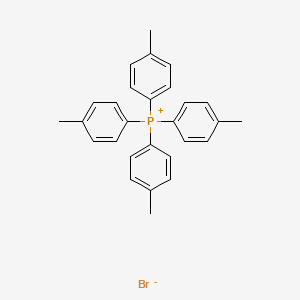
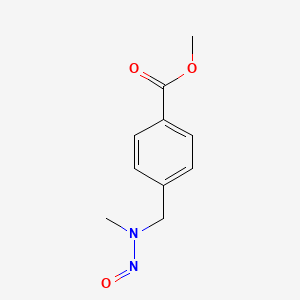
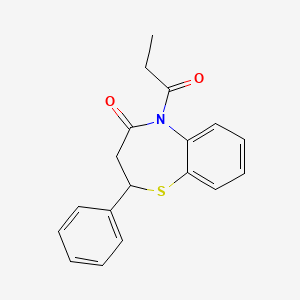
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)
